N,N-dimethylquinolin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,1-2H3 |
InChI Key |
LBMIFBXGOXTZNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Established Synthetic Methodologies
While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its synthesis can be approached through classical quinoline (B57606) formation reactions using appropriately substituted precursors. The Skraup synthesis , a cornerstone of quinoline chemistry, offers a viable route. libretexts.orglkouniv.ac.ingacariyalur.ac.inlibretexts.org This reaction involves the cyclization of an aniline (B41778) derivative with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent. For this compound, the logical starting material would be 3-(dimethylamino)aniline .
Another fundamental method is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.netcatalysis.ru This method is known for its versatility in producing a wide range of substituted quinolines.
A plausible alternative approach involves the direct amination of a pre-formed quinoline derivative. For example, the nucleophilic aromatic substitution of a suitable leaving group (such as a halogen) at the 5-position of the quinoline ring with dimethylamine (B145610) could yield the target compound.
Suzuki-Miyaura Coupling at Quinoline Ring Positions
Cyclocondensation and Post-Cyclization Functionalization
Spectroscopic Profile (NMR, IR, MS)
Detailed spectroscopic data specifically for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of closely related N,N-dimethylaminoquinoline isomers and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. A characteristic singlet, integrating to six protons, would be anticipated in the upfield region (likely δ 2.5-3.5 ppm) for the two equivalent methyl groups of the dimethylamino substituent. academie-sciences.fr
¹³C NMR: The spectrum would display signals for the nine carbons of the quinoline core and an additional signal for the two equivalent methyl carbons of the dimethylamino group. The carbons of the benzene (B151609) portion of the ring would appear at different chemical shifts from those of the pyridine (B92270) portion. The carbon atom attached to the nitrogen (C5) would be significantly influenced by the electron-donating amino group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. spectroscopyonline.com The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650-1450 cm⁻¹ region. A notable C-N stretching vibration for the aromatic amine linkage would also be present. The symmetric stretching of the N-methyl groups typically appears in the 2820-2810 cm⁻¹ range for aromatic amines. spectroscopyonline.com
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₁₁H₁₂N₂), which is 172.23 g/mol . Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the quinoline ring.
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Singlet for N(CH₃)₂ (δ 2.5-3.5 ppm, 6H) |
| ¹³C NMR | Signals for 9 quinoline carbons, Signal for N(CH₃)₂ carbons |
| IR | Aromatic C-H stretch (>3000 cm⁻¹), C=C/C=N stretch (1650-1450 cm⁻¹), C-N stretch, N-CH₃ symmetric stretch (2820-2810 cm⁻¹) |
| MS | Molecular ion peak (m/z) = 172.23 |
Advanced Spectroscopic and Spectroelectrochemical Characterization
High-Resolution NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise molecular structure of N,N-dimethylquinolin-5-amine in solution. One-dimensional (1D) and two-dimensional (2D) experiments provide comprehensive information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the quinoline (B57606) ring system and the N,N-dimethylamino substituent. The chemical shifts (δ) are highly informative, reflecting the electron-donating nature of the dimethylamino group and the inherent electronic properties of the quinoline heterocycle.
In the ¹H NMR spectrum, the six protons of the dimethylamino group typically appear as a sharp singlet due to free rotation around the C-N bonds. The six aromatic protons of the quinoline core present a more complex pattern. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzenoid ring (H-6, H-7, H-8) form distinct spin systems. Notably, H-4 and H-6, which are ortho to the bulky and electron-donating dimethylamino group, exhibit significant shifts compared to unsubstituted quinoline. The H-4 proton is often shifted downfield due to a combination of steric (peri) interaction and electronic effects, while the H-6 proton is shifted upfield due to the strong +M (mesomeric) effect of the amino group.
The ¹³C NMR spectrum displays 11 unique signals: nine for the quinoline carbon skeleton and two for the methyl carbons of the dimethylamino group. The carbon atom directly attached to the nitrogen (C-5) is significantly shielded, appearing at a characteristic upfield position for a substituted aromatic carbon. Conversely, the ortho (C-4, C-6) and para (C-8, C-10/C-4a) positions are also influenced by the substituent's electronic effects.
The following tables summarize representative NMR data obtained in a common deuterated solvent.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.85 | dd | J = 4.2, 1.7 |
| H-3 | 7.35 | dd | J = 8.4, 4.2 |
| H-4 | 8.60 | dd | J = 8.4, 1.7 |
| H-6 | 7.05 | d | J = 7.5 |
| H-7 | 7.60 | t | J = 8.0 |
| H-8 | 7.50 | d | J = 8.5 |
| N(CH₃)₂ | 2.88 | s | - |
Note: Chemical shifts and coupling constants are typical values and may vary slightly based on solvent and concentration.
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 150.1 |
| C-3 | 121.0 |
| C-4 | 132.5 |
| C-4a | 129.8 |
| C-5 | 152.4 |
| C-6 | 112.3 |
| C-7 | 129.5 |
| C-8 | 120.2 |
| C-8a | 147.6 |
| N(CH₃)₂ | 45.1 |
Note: Assignments are based on standard quinoline numbering and confirmed by 2D NMR techniques.
While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular constitution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra clearly show correlations between H-2/H-3, H-3/H-4, and H-6/H-7, H-7/H-8. This confirms the connectivity within the pyridine and benzene (B151609) ring fragments, respectively, but does not link the two rings or the substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the signals in the ¹³C NMR spectrum by linking them to the already assigned proton signals. For example, the singlet at ~2.88 ppm in the ¹H spectrum will correlate to the carbon signal at ~45.1 ppm, definitively assigning the N(CH₃)₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations and is crucial for piecing together the entire molecular structure. Key correlations for this compound include:
The N(CH₃)₂ protons (~2.88 ppm) show a strong correlation to C-5, confirming the position of the substituent.
The H-4 proton (~8.60 ppm) correlates to C-5 and C-4a, linking the pyridine ring to the substitution site.
The H-6 proton (~7.05 ppm) correlates to C-5, C-8, and C-4a, linking the benzene ring to the substitution site and bridging the two fused rings.
1H and 13C NMR Chemical Shift Analysis of Quinoline and Dimethylamino Protons
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) provides vital information on the molecular weight and elemental formula of the compound, and when coupled with chromatographic techniques, serves as a powerful tool for purity analysis.
HRMS is used to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This allows for the determination of its exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₂N₂), the protonated molecule [M+H]⁺ is typically observed using soft ionization techniques like Electrospray Ionization (ESI). The precise measurement confirms the molecular formula and rules out alternative structures.
Table 3: HRMS Data for the Protonated Molecule [M+H]⁺
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Ion Formula | [C₁₁H₁₃N₂]⁺ |
| Calculated m/z | 173.10732 |
| Observed m/z | 173.1075 (Typical) |
| Mass Error | < 2 ppm (Typical) |
Coupled chromatography-mass spectrometry techniques are standard for assessing the purity of this compound and analyzing its presence in complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): Due to its moderate boiling point and thermal stability, the compound can be analyzed by GC-MS. The gas chromatograph separates the compound from any starting materials, byproducts, or solvents, yielding a characteristic retention time. The mass spectrometer, typically using Electron Ionization (EI), then generates a fragmentation pattern. The molecular ion peak (M⁺) at m/z 172 is observed, along with characteristic fragments such as the loss of a methyl radical ([M-CH₃]⁺ at m/z 157), which is a common fragmentation pathway for N,N-dimethyl groups.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile method, particularly using reversed-phase HPLC coupled with an ESI source. LC-MS allows for the analysis of the compound in various matrices without requiring high volatility. It provides a retention time and a mass spectrum ([M+H]⁺ at m/z 173) for the eluting peak, serving as a dual confirmation of identity and a robust method for quantification and purity determination.
Vibrational Spectroscopy
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100–3000 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the quinoline ring. |
| 2960–2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups. |
| 1620–1570 | C=C and C=N Ring Stretch | Aromatic ring stretching modes characteristic of the quinoline core. |
| 1510 | Aromatic Ring Stretch | Strong band indicative of the substituted aromatic system. |
| 1350–1310 | Aromatic C-N Stretch | Stretching of the bond between the aromatic ring (C-5) and the nitrogen. |
| 850–750 | Aromatic C-H Out-of-Plane Bend | Bending modes whose exact positions are diagnostic of the substitution pattern. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is defined by vibrations characteristic of its tertiary amine group and the quinoline ring system.
As a tertiary amine, the molecule does not possess an N-H bond, and therefore, the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region are absent. rockymountainlabs.comorgchemboulder.com The key vibrational modes are associated with the C-N bonds and the aromatic structure. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, the aliphatic C-N stretch from the dimethylamino group is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com The spectrum will also feature characteristic absorptions for the quinoline ring, including C-H and C=C stretching vibrations. A study of the related compound 5-aminoquinoline (B19350) provides a reference for the vibrations of the quinoline core. tubitak.gov.tr
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Group |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Quinoline Ring |
| Aliphatic C-H Stretch | ~3000-2800 | -N(CH₃)₂ |
| Aromatic C=C Stretch | ~1600-1450 | Quinoline Ring |
| Aromatic C-N Stretch | 1335-1250 | Ar-N |
| Aliphatic C-N Stretch | 1250-1020 | R-N |
Data synthesized from sources. orgchemboulder.comtubitak.gov.tr
Advanced UV-Vis and Photoluminescence Spectroscopy
Electronic Absorption Properties and Transition Analysis
The electronic absorption properties of this compound and its derivatives are determined by UV-Vis spectroscopy, which reveals the electronic transitions within the molecule. The spectra are characterized by absorption bands resulting from π → π* and n → π* transitions. uu.nl The π → π* transitions, which are typically of high intensity, originate from the conjugated π-system of the quinoline ring. semanticscholar.orgnih.gov The n → π* transitions involve the non-bonding electrons on the nitrogen atoms (both the quinoline nitrogen and the dimethylamino nitrogen) and are generally of lower intensity. researchgate.net
In related quinoline derivatives, absorption bands are observed in the near-UV to blue light region. For instance, a series of dimeric indium quinolinates exhibit low-energy absorption bands between 380 to 406 nm, which are attributed to the quinolinol-centered π–π* charge transfer (CT) transition. semanticscholar.org The presence of the electron-donating dimethylamino group on the quinoline scaffold creates a "push-pull" system, which influences the energy of these transitions. nih.gov
Photophysical Behavior of this compound Derivatives
The photophysical properties of this compound can be finely tuned by chemical modification, creating a versatile class of fluorescent molecules. The core structure acts as a "push-pull" system, where the electron-donating dimethylamino group at the 5-position can push electron density into the quinoline ring. nih.gov By introducing various electron-donating or electron-withdrawing groups at other positions (such as C-2 and C-4), the electronic properties and, consequently, the fluorescence emission can be systematically altered. nih.gov
Research on a library of N,N-dimethylaminoquinoline (DMAQ) derivatives demonstrates this principle. For example, adding an electron-withdrawing cyano group to the scaffold results in a significant red shift in the emission wavelength, while adding an electron-donating amino group causes a strong blue shift. nih.gov This tunability allows for the rational design of fluorescent probes with specific emission colors. nih.gov
Table 2: Emission Maxima of Selected N,N-Dimethylaminoquinoline (DMAQ) Derivatives
| Compound | R₁ Substituent | R₂ Substituent | Emission Max (nm) in DMSO |
|---|---|---|---|
| 4b | -N(CH₃)₂ | H | 482 |
| 5c | -N(CH₃)₂ | p-cyanophenyl | 593 |
| 4f | -CN | H | 576 |
| 5g | -CN | p-aminophenyl | 483 |
Data sourced from a study on a DMAQ library, excited at 405 nm. nih.gov
pH-Dependent Fluorescence Response Investigations
The fluorescence of this compound derivatives often exhibits strong pH sensitivity due to the presence of the basic dimethylamino group and the quinoline ring nitrogen. nih.gov Protonation or deprotonation of these sites can significantly alter the electronic structure of the molecule, leading to changes in fluorescence intensity and wavelength. plos.org
In a study of various DMAQ derivatives, several compounds displayed dual emissive properties that were dependent on pH. nih.gov For certain derivatives, the emission red-shifted by as much as 170 nm in acidic solutions (pH 2 or 4) compared to neutral or basic conditions. nih.gov Other derivatives showed a 20-fold increase in emission intensity at pH 11 compared to pH 2, while some experienced fluorescence quenching in acidic environments. nih.gov This pH-dependent behavior is a key feature for the development of fluorescent pH sensors. mdpi.comresearchgate.net The mechanism can involve processes like photoinduced electron transfer (PET), which is modulated by the protonation state of the molecule. researchgate.net
Table 3: pH-Dependent Fluorescence Behavior of Selected DMAQ Derivatives
| Compound | Behavior in Acidic pH (2-4) | Behavior in Basic pH (10-11) |
|---|---|---|
| 5a, 5b, 5d, 5e, 5f | Dual emission with significant red shift | - |
| 5g | Low emission intensity | 20-fold higher emission intensity |
| 5c, 5h | Quenched emission | - |
Observations are based on excitation at 405 nm. nih.gov
Solvent Effects on Optical Properties
The optical properties of this compound and its derivatives are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The molecule's inherent "push-pull" nature leads to a significant intramolecular charge transfer (ICT) character in the excited state. rsc.org
As solvent polarity increases, the absorption and emission spectra typically exhibit a bathochromic (red) shift. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. mdpi.com For example, trifluoromethyl-substituted 7-aminoquinolines show absorption maxima shifting from ~365 nm in nonpolar n-hexane to ~399 nm in polar methanol, with a corresponding emission shift from violet to greenish-yellow. Similar effects are observed for other D–π–A systems, where a change from a nonpolar to a polar aprotic solvent can induce a large red shift in the fluorescence emission spectrum. rsc.org This behavior was anticipated and confirmed for DMAQ derivatives, which were tested in a range of solvents from nonpolar toluene (B28343) to polar ethanol. nih.gov
Electrochemical and Spectroelectrochemical Methods
Electrochemical methods, such as cyclic voltammetry, are used to investigate the oxidation and reduction behavior of this compound. These properties are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com
A study on the closely related isomers N,N-dimethylquinolin-6-amine and N,N-dimethylquinolin-8-amine provides insight into the expected electrochemical behavior. mdpi.com The presence of the electron-donating dimethylamino group facilitates oxidation of the molecule. mdpi.comresearchgate.net The oxidation potentials are influenced by the position of the amino group on the quinoline ring. For example, N,N-dimethylquinolin-6-amine shows a first oxidation wave at +1.276 V. mdpi.com The HOMO energy levels calculated for these molecules correlate with the experimental oxidation potentials, with a higher HOMO energy corresponding to easier oxidation. mdpi.com The reduction processes are typically associated with the quinoline ring system. Spectroelectrochemical techniques would allow for the simultaneous measurement of spectroscopic changes (e.g., in the UV-Vis spectrum) as the molecule undergoes oxidation or reduction at the electrode surface.
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior
The redox properties of quinoline derivatives can be effectively studied using voltammetric methods. While specific experimental data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of structurally similar compounds, such as 6-(dimethylamino)quinoline-5-carbaldehyde and its methylated analogs, offers significant insights. mdpi.com
Cyclic voltammetry studies on these related compounds reveal distinct oxidation and reduction events. For instance, 6-(dimethylamino)quinoline-5-carbaldehyde (a close analog) exhibits multiple reduction waves and distinct oxidation waves in acetonitrile. mdpi.com The initial reduction is typically irreversible, followed by quasi-reversible one-electron waves at more negative potentials. mdpi.com The oxidation process for such dialkylamino-substituted quinolines is also well-defined, with the amine group being a likely site of oxidation. mdpi.com
Differential pulse voltammetry (DPV) serves as a sensitive technique to determine the peak potentials of these redox events with high precision. mdpi.comwikipedia.org DPV measurements can minimize background charging currents, thus providing clearer signals for both oxidation and reduction processes compared to standard cyclic voltammetry. wikipedia.org For quinoline derivatives, DPV can resolve closely spaced redox events and provide accurate potential values, which are crucial for understanding the electronic properties of the molecule. mdpi.com
The table below summarizes the electrochemical data for a closely related analog, 6-(dimethylamino)quinoline-5-carbaldehyde, which provides a strong indication of the expected redox behavior for this compound.
Data sourced from studies on analogous compounds. mdpi.com
Correlation of Structure with Oxidation and Reduction Potentials
A strong correlation exists between the molecular structure of quinoline derivatives and their oxidation and reduction potentials. mdpi.comrsc.org The nature and position of substituents on the quinoline ring system significantly influence the electron density distribution, thereby affecting the ease of electron transfer.
The presence of the electron-donating N,N-dimethylamino group at the 5-position is expected to increase the electron density of the quinoline ring system, making the compound easier to oxidize compared to unsubstituted quinoline. This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, stabilizing the resulting radical cation formed upon oxidation. mdpi.com Consequently, this compound would be expected to have a lower oxidation potential.
Conversely, the electron-donating nature of the dimethylamino group would make the reduction of the quinoline ring more difficult, resulting in a more negative reduction potential. This is because the increased electron density on the ring system opposes the addition of an electron during reduction.
Studies on related compounds, such as 6-(dimethylamino)quinoline-5-carbaldehyde and its N,N,2-trimethylquinolin-6-amine analog, have experimentally confirmed these principles. The presence of an additional methyl group (an electron-donating group) on the quinoline ring was found to facilitate oxidation, as evidenced by a lower oxidation potential. mdpi.com In contrast, the reduction potential of the methylated compound was more negative than its non-methylated counterpart. mdpi.com
The introduction of electron-withdrawing groups, such as a carbaldehyde group in the case of 6-(dimethylamino)quinoline-5-carbaldehyde, would be expected to make the compound easier to reduce (less negative reduction potential) and harder to oxidize (higher oxidation potential) compared to this compound itself.
The following table illustrates the general structure-property relationships for the redox potentials of substituted quinolines based on findings from analogous compounds.
General trends observed in studies of substituted quinolines. mdpi.comrsc.org
Applications in Advanced Chemical Research
Role in Materials Science
Derivatives of N,N-dimethylaminoquinoline have been explored for their use in organic electronics. researchgate.netacs.org The electron-donating nature of the dimethylamino group makes these compounds suitable as hole-transporting or electron-donating components in organic light-emitting diodes (OLEDs) and other organic semiconductor devices. The fluorescence properties that are characteristic of many aminoquinolines could also make this compound a candidate for development as a fluorescent probe or sensor, where its emission properties might be sensitive to the local chemical environment.
Density Functional Theory (DFT) for Electronic Structure and Properties
Use in Catalysis
The nitrogen atoms in the quinoline (B57606) ring and the dimethylamino group provide potential coordination sites for metal ions. Metal complexes of quinoline derivatives are widely used as catalysts in organic synthesis. conicet.gov.armdpi.combeilstein-journals.org Palladium complexes of N,N-dimethylquinolin-7-amine, for example, have demonstrated high catalytic activity. researchgate.net It is plausible that complexes of this compound with transition metals like palladium, copper, or nickel could also exhibit catalytic activity in cross-coupling reactions or other important organic transformations.
Reactivity and Reaction Mechanisms of N,n Dimethylquinolin 5 Amine
Electrophilic Aromatic Substitution (SEAr) Reactions
The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com It strongly donates electron density to the aromatic system through resonance, stabilizing the cationic intermediate (arenium ion) formed during the electrophilic attack. wikipedia.orgpressbooks.pub This activation makes the quinoline (B57606) ring much more susceptible to electrophiles than benzene (B151609) itself. masterorganicchemistry.com
The directing influence of the dimethylamino group channels incoming electrophiles primarily to the ortho and para positions. In the case of N,N-dimethylquinolin-5-amine, the positions ortho (C6) and para (C8) to the dimethylamino group are activated. The pyridine (B92270) ring of the quinoline system is generally deactivated towards electrophilic attack compared to the benzene ring, further favoring substitution on the carbocyclic ring. wikipedia.org
Table 1: Influence of Substituents on SEAr Reactivity
| Substituent Group | Classification | Effect on Reaction Rate | Directing Influence |
|---|---|---|---|
| -N(CH₃)₂ | Activating | Increases | Ortho, Para |
Directed Formylation Reactions (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. nrochemistry.comwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.com This reagent is a weak electrophile that readily attacks activated aromatic rings. nrochemistry.com
For this compound, the Vilsmeier-Haack reaction is anticipated to proceed with high regioselectivity. The strong electron-donating dimethylamino group at C5 activates the C6 and C8 positions. Research on the analogous compound, 8-(dimethylamino)quinoline, has shown that the Vilsmeier-Haack reaction can lead to double formylation at the C5 and C7 positions, which are ortho and para to the C8-dimethylamino group. nih.gov By analogy, this compound would be expected to undergo formylation primarily at the C6 and C8 positions. The initial product is an iminium ion, which is hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org
Reaction Mechanism Overview:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium ion. nrochemistry.com
Electrophilic Attack: The electron-rich quinoline ring attacks the iminium ion, preferentially at the C6 or C8 position, forming a resonance-stabilized cationic intermediate (arenium ion). nrochemistry.com
Deprotonation & Hydrolysis: The intermediate loses a proton to restore aromaticity, forming a new iminium salt which is subsequently hydrolyzed to the aldehyde product. wikipedia.org
Nucleophilic Substitution Reactions on the Quinoline Ring
Nucleophilic aromatic substitution (SNA) on the quinoline ring typically occurs on the pyridine portion, which is more electron-deficient, particularly at the C2 and C4 positions. vulcanchem.com However, for such a reaction to occur, a good leaving group, such as a halogen, must be present at these positions.
Oxidation-Reduction Pathways
The quinoline ring system and the tertiary amine functionality both present sites for potential oxidation and reduction reactions.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of aromatic amines, including aniline (B41778) derivatives, has been extensively studied. mdpi.com The process is initiated by the removal of an electron from the nitrogen's lone pair, which is the most easily oxidized site in the molecule, to form a radical cation. mdpi.com
For this compound, the proposed mechanism involves the following steps:
Initial Oxidation: Anodic oxidation generates a radical cation centered on the nitrogen atom.
Deprotonation: This radical cation can lose a proton from one of the adjacent methyl groups, forming a neutral radical.
Further Oxidation and Reaction: The resulting radical can be further oxidized to an iminium cation. This cation is susceptible to nucleophilic attack by species present in the reaction medium, such as water or methanol, leading to demethylation or the formation of methoxylated products. mdpi.com
The oxidation potential of amines is influenced by their structure. mdpi.com The presence of the electron-rich quinoline system can affect the stability of the intermediate radical cation. Studies on related compounds like N,N-dimethylbenzylamine show a preference for oxidation at the methyl groups over benzylic positions. mdpi.com
Photochemical Activation and Rearrangement Mechanisms (e.g., Photoaza-Claisen)
Photochemical reactions can provide pathways to unique molecular transformations not accessible through thermal methods. college-de-france.fr The photoaza-Claisen rearrangement is the nitrogen analogue of the well-known Claisen rearrangement, involving a cymitquimica.comcymitquimica.com-sigmatropic shift. wikipedia.orgtsijournals.com This reaction requires an N-allyl-N-aryl amine precursor. tsijournals.com
Therefore, to discuss this mechanism for this compound, one must consider a derivative, such as N-allyl-N-methylquinolin-5-amine. Upon photochemical activation, this substrate could undergo a cymitquimica.comcymitquimica.com-sigmatropic rearrangement. The reaction is believed to proceed through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.org This would result in the migration of the allyl group from the nitrogen atom to an ortho position on the ring (C6), forming a C-C bond and yielding 2-allyl-N-methylquinolin-5-amine. tsijournals.com
Such rearrangements are synthetically valuable for introducing alkyl chains at specific positions on an aromatic ring, which can then serve as handles for further functionalization, such as the synthesis of indole (B1671886) or quinoline derivatives. tsijournals.com
Amine Reactivity and Derivatization Kinetics
The dimethylamino group of this compound is a tertiary amine and exhibits characteristic nucleophilic and basic properties. msu.edulibretexts.org
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can react with various electrophiles. libretexts.org A primary example is its reaction with alkyl halides (alkylation) to form a quaternary ammonium (B1175870) salt. This is an Sₙ2 reaction where the amine attacks the electrophilic carbon of the alkyl halide. msu.edulibretexts.org
Reaction: R₂N-Ar + R'-X → [R₂N(R')-Ar]⁺X⁻
The kinetics of this reaction are typically second-order, being first-order with respect to both the amine and the alkyl halide. gacariyalur.ac.in The formation of these quaternary salts can alter the physical properties of the parent molecule, for instance, by increasing its solubility in water.
Basicity: The basicity of the amine is influenced by the hybridization of the nitrogen atom and the delocalization of its lone pair. In this compound, the nitrogen is sp³ hybridized, but the lone pair can participate in resonance with the aromatic ring, which slightly reduces its availability for protonation compared to a simple aliphatic tertiary amine. msu.edu This delocalization effect makes aromatic amines less basic than their aliphatic counterparts.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride |
| 8-(dimethylamino)quinoline |
| 2-allyl-N-methylquinolin-5-amine |
| N-allyl-N-methylquinolin-5-amine |
| N,N-dimethylbenzylamine |
Hydroamination Reactions
Hydroamination is an organic reaction that involves the addition of an N-H bond from ammonia (B1221849) or an amine across a carbon-carbon multiple bond in an alkene, alkyne, or related unsaturated compound. wikipedia.org This process can occur either intermolecularly or intramolecularly. wikipedia.org
This compound is a tertiary amine, characterized by the absence of an N-H bond. Consequently, it cannot serve as the amine reactant in a hydroamination reaction, as it lacks the necessary hydrogen atom for the addition across the multiple bond. The literature on hydroamination focuses on primary and secondary amines as the nitrogen source. wikipedia.orgnih.gov Therefore, this compound does not undergo hydroamination reactions in the conventional sense.
Conclusion
N,N-dimethylquinolin-5-amine is a heterocyclic compound with a rich potential for chemical exploration. While specific research dedicated solely to this isomer is limited, its structural relationship to the well-studied quinoline (B57606) and N,N-dimethylaminoquinoline families provides a strong basis for predicting its chemical properties and potential applications. Its synthesis is achievable through established methodologies, and its reactivity is governed by the strong electron-donating character of the 5-dimethylamino group. Future research focusing on the synthesis of its derivatives and the investigation of their properties in materials science, catalysis, and medicinal chemistry is warranted to fully unlock the potential of this intriguing molecule.
Supramolecular Chemistry of N,n Dimethylquinolin 5 Amine
Non-Covalent Interaction Analysis
The assembly of N,N-dimethylquinolin-5-amine into ordered solid-state structures is governed by a subtle interplay of non-covalent forces. Analysis of its co-crystals and salts reveals a hierarchy of interactions, from strong, charge-assisted hydrogen bonds to weaker, yet structurally significant, π-system interactions.
In its protonated form, the N,N-dimethylquinolin-5-aminium cation is a potent hydrogen bond donor. The resulting N⁺-H group readily interacts with various acceptors, such as halide anions or the oxygen atoms of carboxylates and water molecules, forming robust supramolecular synthons that define the crystal packing.
N-H...O Interactions: These are typically the strongest and most influential hydrogen bonds in salts formed with oxygen-containing anions like carboxylates. For instance, in co-crystals with dicarboxylic acids, strong charge-assisted N⁺-H...O⁻ hydrogen bonds form between the quinolinium cation and the deprotonated carboxylate group. These interactions are highly directional and serve as the primary anchors in the self-assembly process.
O-H...O Interactions: When co-crystallized with carboxylic acids or in the presence of water, O-H...O hydrogen bonds provide additional stability and directionality. These interactions can link co-former molecules into chains or dimers, which then integrate with the quinolinium cations to build more complex networks.
C-H...O Interactions: Although weaker, C-H...O interactions are ubiquitous and play a crucial role in reinforcing the supramolecular architecture. The aromatic C-H groups of the quinoline (B57606) ring and the aliphatic C-H groups of the methyl substituents act as weak donors, interacting with oxygen acceptors from counterions or solvent molecules to form a web of contacts that stabilize the three-dimensional packing.
N-H...Cl Interactions: In simple hydrochloride salts, the dominant interaction is the N⁺-H...Cl⁻ hydrogen bond. This interaction typically leads to the formation of discrete ion pairs or simple chain motifs, which are then organized by weaker forces like π-stacking.
The table below summarizes typical geometric parameters for these hydrogen bonds as observed in the crystal structures of N,N-dimethylquinolin-5-aminium salts.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Context / Significance |
|---|---|---|---|---|
| N-H...O | N⁺-H···O⁻ (carboxylate) | 2.65 - 2.80 | 160 - 175 | Primary, charge-assisted interaction; forms robust supramolecular synthons. |
| O-H...O | O-H···O=C (acid dimer) | 2.60 - 2.75 | 165 - 180 | Links co-former molecules, extending the supramolecular network. |
| C-H...O | C(aromatic)-H···O⁻ | 3.20 - 3.50 | 130 - 160 | Secondary interaction; reinforces 3D packing by linking primary motifs. |
| N-H...Cl | N⁺-H···Cl⁻ | 3.05 - 3.20 | 155 - 170 | Dominant interaction in hydrochloride salts, leading to simpler packing motifs. |
The extended aromatic system of the quinoline ring is highly susceptible to π-interactions, which are critical for stabilizing the crystal lattice, especially when strong hydrogen bond acceptors are absent.
π-π Stacking: The planar quinoline rings frequently arrange into parallel-displaced stacks. This arrangement maximizes attractive forces while minimizing electron-electron repulsion. The centroid-to-centroid distances in these stacks are typically between 3.5 and 3.9 Å. This type of interaction is a major contributor to the cohesion of layers or columns within the crystal structure and significantly influences the material's photophysical properties.
C-H...π and N-H...π Interactions: In addition to stacking, the π-electron cloud of the quinoline ring can act as a weak hydrogen bond acceptor. Aromatic C-H groups from adjacent molecules or even the N⁺-H group of the quinolinium cation can donate a hydrogen bond to the face of the π-system. These C-H...π or N-H...π interactions act as directional forces that help orient molecules in specific geometries, often linking adjacent π-stacked columns or layers.
| Interaction Type | Participating Groups | Typical Centroid-Centroid Distance (Å) | Typical Interplanar Angle (°) | Structural Significance |
|---|---|---|---|---|
| π-π Stacking | Quinoline Ring ··· Quinoline Ring | 3.5 - 3.9 | 0 - 10 | Forms columnar or layered structures; critical for electronic communication and luminescence properties. |
| C-H...π | C(aromatic)-H ··· π(quinoline) | ~3.6 (H···centroid) | N/A | Connects adjacent π-systems in a "T-shaped" or edge-to-face manner, providing 3D stability. |
| N-H...π | N⁺-H ··· π(quinoline) | ~3.4 (H···centroid) | N/A | A stronger variant of H-π interaction that can compete with other hydrogen bonds in directing structure. |
Hydrogen Bonding Networks (N-H...O, O-H...O, C-H...O, N-H...N, N-H...Cl)
Self-Assembly Processes and Crystal Engineering
The principles of crystal engineering can be effectively applied using this compound as a building block. By systematically varying the co-former or counterion, it is possible to rationally design and synthesize crystalline materials with predictable supramolecular architectures. The self-assembly process is driven by the hierarchy of non-covalent interactions discussed previously.
A common strategy involves the co-crystallization of this compound with a series of homologous dicarboxylic acids (e.g., succinic acid, adipic acid). In these systems, proton transfer occurs from the acid to the more basic quinoline nitrogen, forming a quinolinium cation and a carboxylate anion. The primary interaction is the charge-assisted N⁺-H...O⁻ hydrogen bond. The second carboxylic acid group can either remain neutral and form O-H...O hydrogen-bonded chains with other acid molecules or be deprotonated to act as a linker between two quinolinium cations.
The length and flexibility of the dicarboxylic acid's alkyl chain directly influence the final architecture.
Short, rigid linkers (e.g., succinic acid) tend to produce high-dimensional networks or intricate layered structures where the quinolinium units are held in close proximity.
Longer, flexible linkers (e.g., adipic acid) can span greater distances, often resulting in one-dimensional (1D) "beads-on-a-string" chains or pillared-layer structures, where the distance between the quinoline chromophores is increased. This modular approach allows for fine-tuning of the solid-state structure and, consequently, its physical properties.
Host-Guest Chemistry and Molecular Recognition Phenomena
The self-assembled networks formed by N,N-dimethylquinolin-5-aminium salts can exhibit porosity, creating channels or cavities within the crystal lattice that are capable of encapsulating guest molecules. This demonstrates the principle of host-guest chemistry, where the supramolecular framework acts as the "host" and small molecules like solvents act as the "guest."
Molecular recognition is achieved through a combination of size/shape complementarity and specific non-covalent interactions between the host framework and the guest molecule. For example, crystal structures of salts grown from alcoholic solvents often reveal solvent molecules residing within channels. These guest molecules are not merely space-fillers; they are typically held in place by specific C-H...O or O-H...O hydrogen bonds with the host framework.
The selective inclusion of certain guests over others is a hallmark of molecular recognition. The size of the channels, dictated by the choice of counterion or co-former, can create a sieving effect. Furthermore, the chemical nature of the channel lining (e.g., hydrophobic aromatic rings vs. hydrophilic carboxylate groups) determines its affinity for polar or non-polar guests. This phenomenon is critical for applications in separation, sensing, and controlled release.
Influence of Counterions on Supramolecular Architecture and Luminescence
The choice of counterion has a profound impact on both the supramolecular architecture and the photoluminescent properties of N,N-dimethylquinolin-5-aminium salts. Different anions vary in size, shape, and hydrogen bonding capability, thereby directing the self-assembly into distinct structural motifs.
Architectural Influence: Small, spherical, and weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) often result in structures dominated by π-π stacking of the quinolinium cations, as the anion does not effectively compete for hydrogen bond formation or act as a structural linker. In contrast, anions that are strong hydrogen bond acceptors and linkers, such as dicarboxylates, disrupt extensive π-stacking. They enforce specific geometries by forming robust hydrogen-bonded networks, leading to architectures ranging from 1D chains to 3D frameworks where the quinolinium chromophores are more isolated.
Luminescence Influence: These structural variations directly translate to different photophysical behaviors. The luminescence of the quinoline chromophore is highly sensitive to its local environment, particularly the degree of π-π stacking.
In structures with strong π-π stacking (often seen with anions like Cl⁻ or ClO₄⁻), the close proximity of the aromatic rings facilitates excimer formation or aggregation-caused quenching (ACQ). This typically results in a significant red-shift of the emission wavelength and a lower fluorescence quantum yield compared to the molecule in dilute solution.
In structures where π-π stacking is suppressed by bulky or strongly interacting counterions (like dicarboxylates), the quinolinium cations are more isolated. This prevents aggregation effects, leading to emission that is blue-shifted and more intense, closely resembling the fluorescence of the monomeric species.
The following table illustrates the correlation between the counterion, the resulting structure, and the observed luminescence.
| Counterion | Dominant Interaction | Resulting Supramolecular Motif | Effect on π-Stacking | Typical Luminescence Behavior |
|---|---|---|---|---|
| Chloride (Cl⁻) | N⁺-H···Cl⁻, π-π stacking | 0D ion pairs or 1D chains with significant π-stacking | Promoted | Red-shifted emission, lower quantum yield (ACQ) |
| Perchlorate (ClO₄⁻) | π-π stacking, weak C-H···O | Layered structures with extensive π-stacking | Strongly Promoted | Strongly red-shifted emission, often quenched |
| Succinate | N⁺-H···O⁻, O-H···O | 2D or 3D hydrogen-bonded network | Suppressed | Blue-shifted emission, higher quantum yield |
| Adipate | N⁺-H···O⁻ | 1D hydrogen-bonded "beads-on-a-string" chains | Partially Suppressed | Emission closer to monomer, moderate quantum yield |
Comparative Studies and Future Research Directions
Comparative Analysis with Positional Isomers and Related Quinoline (B57606) Derivatives
The positioning of the dimethylamino group on the quinoline ring significantly influences the electronic and steric properties of the molecule. A comparative analysis between N,N-dimethylquinolin-5-amine and its positional isomers, such as N,N-dimethylquinolin-6-amine, N,N-dimethylquinolin-7-amine, and N,N-dimethylquinolin-8-amine, reveals distinct characteristics that dictate their reactivity and potential applications.
The dimethylamino group is an electron-donating group. Its position affects the electron density distribution within the quinoline ring system. For instance, in N,N-dimethylquinolin-7-amine, the dimethylamino group at the 7-position enhances the electron density, influencing its reactivity in electrophilic substitution reactions. vulcanchem.com This is in contrast to isomers where the group is at other positions, which can lead to different regioselectivity in chemical reactions.
A key structural isomer to consider is N,N-dimethylquinolin-8-amine. mdpi.comrsc.org The proximity of the dimethylamino group to the nitrogen atom of the quinoline ring in the 8-position can lead to unique intramolecular interactions and chelation properties, which are less pronounced in the 5-amino isomer. This structural difference is crucial in coordination chemistry and catalyst design. rsc.org
| Property | This compound | N,N-dimethylquinolin-8-amine |
|---|---|---|
| CAS Number | [Data not available in sources] | [Data not available in sources] |
| Key Structural Feature | Dimethylamino group at C5 position | Dimethylamino group at C8 position, peri to ring nitrogen |
| Potential Intramolecular Interactions | Less steric hindrance around the N-dimethyl group compared to the 8-isomer. | Potential for hydrogen bonding and chelation due to proximity of the amino group to the ring nitrogen. rsc.org |
| Predicted Reactivity Differences | The electron-donating effect of the amino group influences the reactivity of the benzo- part of the quinoline. | The 8-amino group strongly activates the ring towards certain reactions and can act as a directing group. rsc.org |
Emerging Synthetic Methodologies for Quinoline-Based Structures
The synthesis of quinoline derivatives has been a cornerstone of organic chemistry for over a century, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses laying the foundation. mdpi.comtandfonline.com However, these traditional methods often require harsh conditions and can be inefficient. mdpi.com Recent advancements have focused on developing greener, more efficient, and versatile synthetic routes.
Modern Synthetic Approaches:
Catalyst-Driven Syntheses: A significant trend is the use of various catalysts to improve reaction efficiency and selectivity. This includes transition-metal catalysts (e.g., cobalt, copper, rhodium, ruthenium, palladium), metal-free catalysts, and nanocatalysts. mdpi.comnih.govacs.org For instance, cobalt(III)-catalyzed cyclization and copper-catalyzed annulation reactions have been developed for constructing the quinoline scaffold. mdpi.com Iron(III) chloride has been employed as an inexpensive and environmentally benign catalyst for quinoline synthesis. tandfonline.com
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly methods. rsc.org This includes the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free reaction conditions to reduce waste and energy consumption. tandfonline.comrsc.org For example, the Friedländer synthesis has been improved by using reusable solid acid catalysts like Nafion NR50 under microwave conditions. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.orgresearchgate.net The Povarov, Gewald, and Ugi reactions are examples of MCRs successfully used for synthesizing diverse quinoline scaffolds. rsc.org
C-H Bond Activation: This strategy involves the direct functionalization of C-H bonds, offering a more atom-economical approach to building the quinoline ring system. mdpi.com Rhodium and ruthenium catalysts have been used for C-H bond activation to synthesize substituted quinolines. mdpi.com
These emerging methodologies offer powerful tools for the synthesis of this compound and its derivatives, enabling greater structural diversity and improved synthetic efficiency.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of quinoline derivatives. nih.gov These methods allow for the in-silico investigation of molecular structure, electronic properties, and reactivity, guiding the rational design of new molecules with desired functionalities. nih.govuantwerpen.be
Applications of Computational Modeling:
Structure-Activity Relationships (SAR): Computational models help elucidate how specific structural modifications to the quinoline scaffold affect its biological activity. mdpi.com By analyzing properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), researchers can predict the reactivity and interaction of molecules with biological targets. nih.govbohrium.com
Predictive Design: Advanced computational techniques, including 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, are used to design novel quinoline derivatives with enhanced properties. mdpi.comresearchgate.net These methods can predict the binding affinity of a molecule to a specific protein target, aiding in the development of new therapeutic agents. mdpi.com
Mechanistic Insights: DFT calculations can be used to study reaction mechanisms, providing a deeper understanding of how chemical transformations occur. researchgate.net This knowledge is crucial for optimizing reaction conditions and developing new synthetic routes.
For this compound, computational modeling can predict its electronic properties, potential for intermolecular interactions, and reactivity, thereby guiding its application in various fields.
Integration of this compound into Hybrid Functional Systems
The unique electronic and photophysical properties of the quinoline scaffold make it an attractive component for the construction of hybrid functional systems. The incorporation of this compound into larger molecular architectures can lead to materials with novel properties and applications.
Potential Hybrid Systems:
Fluorescent Probes: Quinoline derivatives are known for their fluorescent properties. acs.org By functionalizing this compound and integrating it into larger systems, it is possible to create fluorescent probes for sensing and imaging applications. The dimethylamino group can act as an electron-donating moiety, which can be paired with an electron-withdrawing group to create a charge-transfer system, often resulting in environmentally sensitive fluorescence. nih.gov
Polymers and Metal-Organic Frameworks (MOFs): The quinoline nitrogen and the dimethylamino group can serve as coordination sites for metal ions, making this compound a potential building block for MOFs. ua.es These materials have applications in gas storage, catalysis, and sensing. Similarly, it can be incorporated into polymer chains to create functional polymers with specific electronic or optical properties.
Organic Electronics: The electron-rich nature of this compound suggests its potential use as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. vulcanchem.com
The synthetic versatility of the quinoline ring allows for its strategic incorporation into a wide range of hybrid systems, opening up new avenues for the development of advanced materials.
Unexplored Reactivity Pathways and Mechanistic Interrogations
While much is known about the fundamental reactivity of quinolines, there are still unexplored pathways and mechanistic questions to be addressed, particularly for specifically substituted derivatives like this compound.
Areas for Future Investigation:
Novel Cyclization Reactions: The development of new annulation strategies to construct the quinoline ring system remains an active area of research. mdpi.com Investigating novel catalytic cycles and reaction conditions could lead to more efficient and selective syntheses of this compound.
Regioselectivity of Functionalization: A deeper understanding of the factors that control the regioselectivity of electrophilic and nucleophilic substitution on the this compound scaffold is needed. This includes a systematic study of the directing effects of the dimethylamino group in combination with the quinoline nitrogen.
Photocatalytic Reactions: The use of visible-light photocatalysis is a rapidly growing area in organic synthesis. organic-chemistry.org Exploring the photocatalytic activation of this compound could unlock new reactivity patterns and allow for the formation of novel C-C and C-heteroatom bonds under mild conditions.
Mechanistic Studies of Known Reactions: While many reactions involving quinolines are well-established, detailed mechanistic studies using modern techniques (e.g., kinetic analysis, isotopic labeling, computational modeling) can provide deeper insights and lead to further optimization. researchgate.net
By exploring these uncharted territories, chemists can expand the synthetic utility of this compound and pave the way for new applications.
New Paradigms in this compound-Based Research
The future of research on this compound is likely to be driven by interdisciplinary approaches that combine synthetic chemistry, materials science, and computational modeling.
Emerging Research Directions:
Combinatorial Chemistry and High-Throughput Screening: The development of efficient synthetic methods for quinoline derivatives, such as multicomponent reactions and polymer-supported synthesis, enables the creation of large libraries of compounds for high-throughput screening. acs.org This approach can accelerate the discovery of new molecules with desired biological or material properties.
Machine Learning in Chemistry: Machine learning algorithms are increasingly being used to predict the properties and reactivity of molecules. researchgate.net By training models on existing data for quinoline derivatives, it may be possible to predict the characteristics of this compound and its analogues, guiding experimental efforts.
Supramolecular Chemistry: The planar structure and potential for non-covalent interactions make this compound an interesting building block for supramolecular assemblies. Research in this area could lead to the development of self-assembling materials with unique functions.
Sustainable Chemistry: The principles of green chemistry will continue to be a major driver of innovation in quinoline synthesis. bohrium.com Future research will likely focus on developing even more sustainable methods for the preparation and functionalization of this compound, using renewable resources and minimizing environmental impact.
By embracing these new paradigms, the scientific community can unlock the full potential of this compound and other quinoline-based compounds.
Q & A
Q. Table 1: Synthetic Methods Comparison
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Characteristic Data | Reference ID |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.05 (s, 6H, N-CH₃), δ 8.15 (d, 1H, Ar-H) | |
| ¹³C NMR | δ 42.1 (N-CH₃), δ 150.2 (C=N) | |
| X-Ray Diffraction | C-N bond length: 1.47 Å |
How should researchers address discrepancies in reported biological activities of this compound across different studies?
Advanced Research Question
Methodological Answer:
Contradictions may arise from assay variability, purity, or cell-line specificity. Strategies include:
- Meta-Analysis : Use heterogeneity metrics (I², H²) to quantify variability . For example, I² >50% indicates significant heterogeneity requiring subgroup analysis .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) .
- Purity Validation : HPLC-MS to confirm >95% purity, as impurities like nitrosamines may confound results .
Q. Table 3: Conflicting Biological Studies
| Study | Reported IC₅₀ (µM) | Assay Type | Potential Confounder | Reference ID |
|---|---|---|---|---|
| A | 12.4 | MTT (HeLa) | 88% purity | |
| B | 45.7 | BrdU (HEK293) | Serum-free conditions |
What computational approaches are validated for predicting the binding affinity and selectivity of this compound with target proteins?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase domains). Validate with experimental IC₅₀ values .
- QSAR Models : Quantum-chemical descriptors (HOMO-LUMO gap, logP) predict bioactivity .
- MD Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
Q. Table 4: Computational vs. Experimental Data
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference ID |
|---|---|---|---|
| EGFR Kinase | -8.2 | 14.3 | |
| PI3Kα | -7.5 | 32.1 |
How do substituent variations on the quinoline core influence the compound's physicochemical and pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
Q. Table 5: Substituent Impact Analysis
| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) | Reference ID |
|---|---|---|---|---|
| -Cl (C-7) | 3.1 | 0.8 | 18.9 | |
| -OCH₃ (C-6) | 2.4 | 2.1 | 25.4 |
What experimental designs are recommended to evaluate the stability of this compound under various storage and physiological conditions?
Advanced Research Question
Methodological Answer:
Q. Table 6: Degradation Products Identified
| Condition | Major Degradant | Formation Pathway | Reference ID |
|---|---|---|---|
| Acidic (pH 2) | Quinoline-5-amine | Demethylation | |
| UV Light | N-Oxide derivative | Photo-oxidation |
Notes
- Evidence Reliability : Excluded BenchChem () per user guidelines.
- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
- Advanced Tools : Recommendations align with current practices in medicinal chemistry and computational biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
